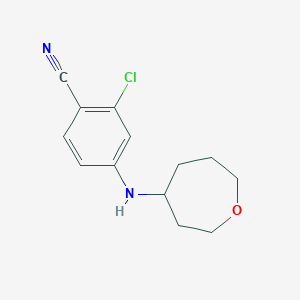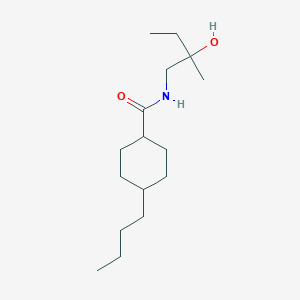![molecular formula C13H15N3O3 B7589144 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine, also known as MorOx, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MorOx is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring, making it a unique structure with diverse properties.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to work with. However, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has not been extensively studied in vivo, and its safety profile is not known.
Orientations Futures
There are several future directions for the study of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a photosensitizer for photodynamic therapy. In addition, further studies are needed to understand the mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its effects on various signaling pathways. Finally, more studies are needed to determine the safety profile of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its potential for use in clinical settings.
Méthodes De Synthèse
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine can be synthesized using various methods. One of the most common methods is the reaction of morpholine with 4-methoxyphenylhydrazine in the presence of phosphorous oxychloride and triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to yield 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. Other methods include the reaction of morpholine with 4-methoxyphenyl isothiocyanate or 4-methoxyphenyl isocyanate in the presence of a base.
Applications De Recherche Scientifique
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)12-15-13(19-16-12)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCJLFQCNANLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)


![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)